molecular formula C11H20N2O3 B13541110 Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate

Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13541110
M. Wt: 228.29 g/mol
InChI Key: OGNGJZCRDSJWKX-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate is a valuable spirocyclic chemical building block designed for research and development applications. This compound belongs to a class of structures known for their three-dimensional complexity and potential in drug discovery. The 1-oxa-4,7-diazaspiro[4.4]nonane core presents a rigid, saddle-shaped framework that is highly sought after in medicinal chemistry for exploring novel chemical space and generating compounds with improved selectivity and metabolic stability. Its primary research value lies in its use as a versatile synthetic intermediate for constructing more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group safeguards the secondary amine, allowing for selective functionalization of other reactive sites within the molecule during multi-step synthesis. Subsequent deprotection under mild acidic conditions readily regenerates the free amine, enabling its incorporation into target structures. Spirocyclic scaffolds resembling this structure have demonstrated a range of biological activities in scientific literature, including serving as cores for enzyme inhibitors or modulators of protein-protein interactions. Researchers utilize this building block in the synthesis of potential therapeutic agents, where its unique geometry can lead to enhanced binding affinity and pharmacokinetic properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. It must be handled by qualified laboratory professionals in accordance with all applicable safety regulations.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-4-11(8-13)12-5-7-15-11/h12H,4-8H2,1-3H3

InChI Key

OGNGJZCRDSJWKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)NCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group is susceptible to acidic cleavage, enabling selective deprotection for further functionalization.

Reagent/ConditionsOutcomeSolventTemperatureReference
Trifluoroacetic acid (TFA)Removal of Boc group to yield free amineDichloromethane25°C
Hydrochloric acid (HCl, 4M in dioxane)Deprotection to generate primary amineMethanol25°C
Phosphoric acid (H₃PO₄)Partial deprotection under mild conditionsWater80°C

Mechanistic Insight : Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to tert-butyl cation elimination and formation of a carbamic acid intermediate, which decomposes to release CO₂ and the free amine.

Nucleophilic Substitution Reactions

The spirocyclic nitrogen atoms participate in nucleophilic substitutions, often requiring activation via deprotonation or coordination.

SubstrateReagentProductConditionsReference
Alkyl halides (e.g., CH₃I)Potassium carbonateN-Alkylated diazaspiro derivativeAcetonitrile, 80°C
Tosyl chlorideTriethylamineN-Tosylated intermediateDichloromethane, 25°C
Grignard reagentsMg, THFRing-opening via nitrogen coordinationReflux

Example : Reaction with p-toluenesulfonyl chloride in dichloromethane yields a tosylated intermediate, which facilitates further ring-opening or coupling reactions .

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under specific conditions, often driven by strain relief.

Reagent/ConditionsPathwayProductReference
Hydrolysis (H₂O, H⁺)Oxa-ring cleavageLinear diamine carboxylic acid derivative
Hydrogenation (H₂, Pd/C)Reduction of spirocyclic frameworkSaturated bicyclic amine
Grubbs catalystOlefin metathesisMacrocyclic derivatives

Key Observation : Ring-opening via hydrolysis generates a linear diamine-carboxylic acid, useful for peptide coupling .

Oxidation and Reduction

The compound’s heteroatoms and sp³-hybridized carbons participate in redox reactions.

Reaction TypeReagent/ConditionsOutcomeReference
OxidationKMnO₄, acidic conditionsFormation of ketone intermediates
ReductionLiAlH₄Conversion of carbonyl to alcohol
Catalytic hydrogenationH₂, Raney NiSaturation of spirocyclic rings

Scientific Research Applications

Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heteroatom Variations in Spiro Systems

Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 646055-63-2)
  • Structure : Replaces the 1-oxa group with a nitrogen, resulting in a 1,7-diaza configuration.
  • Synthetic Utility : Used in peptide mimetics and kinase inhibitors.
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 1642899-83-9)
  • Structure : Introduces a ketone (2-oxo) group alongside 1-oxa and 3,7-diaza positions.
  • This modification may also influence hydrogen-bonding interactions in target binding .

Substituent Effects

Tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1823258-46-3)
  • Structure : Benzyl and hydroxymethyl substituents on the spiro core.
  • Impact :
    • Lipophilicity : Benzyl group increases logP, enhancing membrane permeability but reducing aqueous solubility.
    • Reactivity : Hydroxymethyl provides a site for further functionalization (e.g., esterification) .
Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 646055-62-1)
  • Structure : Benzyl group at position 1.
  • Impact : Steric hindrance from benzyl may slow nucleophilic substitution reactions compared to unsubstituted analogs .

Ring Size and Heteroatom Position

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1)
  • Structure : Spiro[3.5] system (three- and five-membered rings) with 1,7-diaza and 2-oxo groups.
  • The 2-oxo group may enhance electrophilicity at adjacent positions .
Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS 1839060-95-5)
  • Structure : Incorporates three nitrogens (2,5,8-triaza) and a ketone.
  • Impact : Additional nitrogen atoms broaden applications in coordination chemistry (e.g., metal-organic frameworks) but may complicate regioselective functionalization .

Comparative Data Table

Compound Name (CAS) Heteroatoms/Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound 1-oxa-4,7-diaza ~240 (estimated) Moderate polarity, sp³-rich Drug discovery scaffolds
1,7-Diazaspiro[4.4]nonane (646055-63-2) 1,7-diaza 226.3 Higher basicity Kinase inhibitors
2-Oxo-1-oxa-3,7-diaza (1642899-83-9) 1-oxa-3,7-diaza, 2-oxo 254.3 Enhanced polarity, H-bond donor Bioconjugation
7-Benzyl-2,7-diaza (1823258-46-3) Benzyl, hydroxymethyl 346.5 Lipophilic, functionalizable Antibacterial agents
2-Oxo-1,7-diaza[3.5] (392331-78-1) 1,7-diaza, 2-oxo 240.3 Electrophilic spiro core Organocatalysis

Biological Activity

Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate, a compound with the CAS number 646055-63-2, has garnered attention in pharmaceutical research due to its potential biological activities. Its unique spirocyclic structure contributes to its interaction with various biological targets, making it a candidate for further investigation in drug development.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • InChI Key : JMCDKYJLNLUCRX-UHFFFAOYSA-N
  • Physical Form : Colorless to yellow liquid with a purity of 98% .

Biological Activity Overview

The biological activity of this compound is primarily explored through its potential as an inhibitor of various biological processes, particularly in bacterial systems.

Research indicates that compounds with similar structures may inhibit the Type III secretion system (T3SS) in bacteria, which is crucial for their pathogenicity. The T3SS is a needle-like structure that facilitates the injection of effector proteins into host cells, enabling bacterial virulence. Inhibitors like this compound could disrupt this process, thereby reducing bacterial infection and virulence .

Inhibition of Type III Secretion System

A study conducted on various spirocyclic compounds demonstrated that certain derivatives could significantly inhibit T3SS activity in Salmonella enterica. The compound was found to reduce the secretion of virulence factors by approximately 50% at concentrations around 50 μM, suggesting a concentration-dependent inhibition mechanism .

Cytotoxicity Assessment

In vitro assays have been performed to assess the cytotoxic effects of this compound on mammalian cell lines. Preliminary results indicate low cytotoxicity at therapeutic concentrations, supporting its potential as a safe therapeutic agent .

Data Table: Biological Activity Summary

Activity Concentration (μM) Effect
Inhibition of T3SS50~50% reduction in secretion
Cytotoxicity (Mammalian Cells)100Minimal cytotoxic effects observed

Synthetic Routes and Accessibility

The synthesis of this compound involves several steps including the formation of the spirocyclic structure and subsequent functionalization. The synthetic accessibility is rated at 3.33 on a scale where lower values indicate easier synthesis .

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